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Methyl 4-amino-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of 140.14 g/mol. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen, and includes both an amino group and a carboxylate group. The presence of these functional groups makes it an important intermediate in organic synthesis and medicinal chemistry.
These reactions highlight the versatility of methyl 4-amino-1H-pyrrole-3-carboxylate in synthetic organic chemistry .
Methyl 4-amino-1H-pyrrole-3-carboxylate exhibits various biological activities. It has been studied for its potential as an antibacterial and antifungal agent. The compound's structure allows it to interact with biological targets, which may lead to therapeutic applications. Furthermore, its derivatives have shown promise in enhancing neuroprotective effects and exhibiting anti-inflammatory properties .
The synthesis of methyl 4-amino-1H-pyrrole-3-carboxylate can be achieved through several methods:
These methods underscore the compound's accessibility for further functionalization in synthetic pathways .
Methyl 4-amino-1H-pyrrole-3-carboxylate has several applications:
These applications demonstrate its significance across multiple fields .
Studies investigating the interactions of methyl 4-amino-1H-pyrrole-3-carboxylate with biological systems have revealed its potential as a lead compound. Research indicates that it may interact with specific enzymes or receptors, influencing metabolic pathways and cellular responses. Understanding these interactions is crucial for developing targeted therapies and optimizing drug design .
Methyl 4-amino-1H-pyrrole-3-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Methyl 4-methyl-1H-pyrrole-3-carboxylate | 40318-15-8 | 0.93 | Contains an additional methyl group on the pyrrole ring |
| Ethyl 4-methyl-1H-pyrrole-3-carboxylate | 2199-49-7 | 0.89 | Ethyl substituent instead of methyl |
| Methyl pyridazine-4-carboxylate | 34231-77-1 | 0.79 | Pyridazine ring instead of pyrrole |
| Ethyl 2-methyl-1H-pyrrole-3-carboxylate | 936-12-9 | 0.78 | Methyl group at a different position on the pyrrole |
The unique combination of functional groups and structural characteristics makes methyl 4-amino-1H-pyrrole-3-carboxylate particularly valuable in synthetic chemistry and medicinal applications .